molecular formula C25H28N2O B6043329 1-[(2-methoxynaphthalen-1-yl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

1-[(2-methoxynaphthalen-1-yl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Cat. No.: B6043329
M. Wt: 372.5 g/mol
InChI Key: SBBRSRBSSPJBBW-JXMROGBWSA-N
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Description

1-[(2-methoxynaphthalen-1-yl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a complex organic compound with the molecular formula C25H28N2O. This compound is known for its unique structural features, which include a naphthalene ring substituted with a methoxy group and a piperazine ring substituted with a phenylprop-2-en-1-yl group .

Preparation Methods

The synthesis of 1-[(2-methoxynaphthalen-1-yl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-[(2-methoxynaphthalen-1-yl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2-methoxynaphthalen-1-yl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-methoxynaphthalen-1-yl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 1-[(2-methoxynaphthalen-1-yl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine include:

    1-[(2-methoxynaphthalen-1-yl)methyl]piperazine: Lacks the phenylprop-2-en-1-yl group, resulting in different chemical and biological properties.

    4-[(2E)-3-phenylprop-2-en-1-yl]piperazine:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[(2-methoxynaphthalen-1-yl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O/c1-28-25-14-13-22-11-5-6-12-23(22)24(25)20-27-18-16-26(17-19-27)15-7-10-21-8-3-2-4-9-21/h2-14H,15-20H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBRSRBSSPJBBW-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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